Ophiohayatone C
Overview
Description
Ophiohayatone C is a natural compound with the molecular formula C15H8O5 . It is an anthraquinone and is derived from the herbs of Ophiorrhiza hayatana . It appears as a yellow powder .
Synthesis Analysis
The synthesis of Ophiohayatone C has been achieved through the isolation from Ophiorrhiza hayatana OHWI (Rubiaceae). The structures of these new compounds were established by spectral methods .Molecular Structure Analysis
The molecular structure of Ophiohayatone C has been determined through spectral methods. The high-resolution electron impact mass spectrum (HR-EI-MS) displayed a molecular ion at m/z 284.0685 corresponding to the molecular formula C16H12O .Physical And Chemical Properties Analysis
Ophiohayatone C is a yellow powder with a molecular weight of 268.2 g/mol . It has a molecular formula of C15H8O5 .Scientific Research Applications
Anticancer Properties
Ophiohayatone C, along with other anthraquinones, has shown promising anticancer activity. Research indicates that it exhibits cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy. Further studies are needed to elucidate its mechanisms of action and optimize its use in cancer treatment .
Antimicrobial Activity
Ophiohayatone C possesses antimicrobial properties. It has demonstrated inhibitory effects against various bacteria, fungi, and viruses. Researchers are investigating its potential as a natural antimicrobial agent, especially in the context of drug-resistant pathogens .
Anti-Inflammatory Effects
Studies suggest that Ophiohayatone C may help modulate inflammatory responses. By suppressing pro-inflammatory cytokines and enzymes, it could be valuable in managing inflammatory conditions such as arthritis and inflammatory bowel diseases .
Analgesic and Antipyretic Properties
Ophiohayatone C exhibits analgesic (pain-relieving) and antipyretic (fever-reducing) effects. These properties make it relevant for pain management and fever control .
Antioxidant Activity
As an antioxidant, Ophiohayatone C scavenges free radicals and protects cells from oxidative damage. Its potential role in preventing age-related diseases and promoting overall health is an area of interest .
Potential as an Antitumor Agent
Apart from its general anticancer properties, Ophiohayatone C might specifically target tumor cells. Researchers are investigating its role in inhibiting tumor growth and metastasis .
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-12-6-10-9(5-11(12)15(19)20)13(17)7-3-1-2-4-8(7)14(10)18/h1-6,16H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCNBYUENJBFPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182637 | |
Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiohayatone C | |
CAS RN |
84-33-3 | |
Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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